BenchChemオンラインストアへようこそ!

8-Bromo-4-chloro-6-fluoroquinoline

Chemoselective functionalization Suzuki-Miyaura coupling Sequential synthesis

8-Bromo-4-chloro-6-fluoroquinoline (CAS 1019016-73-9) is a strategically differentiated, tri-halogenated quinoline scaffold. Its C8–Br, C4–Cl, and C6–F substitution pattern grants orthogonal reactivity: the ~11 kcal/mol BDE differential enables C8-selective cross-coupling while preserving C4 for sequential functionalization, eliminating 1–2 steps in library synthesis. This specific halogen arrangement delivers 3.5-fold enhanced GAK kinase binding (KD = 1.9 nM) over chloro-only analogs and retains full antiviral potency against the ALLINI-resistant HIV-1 A128T mutant, unlike 6-bromo regioisomers. The C6-fluorine improves metabolic stability and modulates lipophilicity—critical for balancing potency with ADME. Do not substitute with generic halogenated quinolines; only this precise substitution pattern delivers the orthogonal reactivity and superior target engagement.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
CAS No. 1019016-73-9
Cat. No. B1518183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-6-fluoroquinoline
CAS1019016-73-9
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1Cl)F)Br
InChIInChI=1S/C9H4BrClFN/c10-7-4-5(12)3-6-8(11)1-2-13-9(6)7/h1-4H
InChIKeyPVSURQVOBOTWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-chloro-6-fluoroquinoline (CAS 1019016-73-9): Orthogonally Functionalized Halogenated Quinoline Scaffold for Precision Medicinal Chemistry


8-Bromo-4-chloro-6-fluoroquinoline (CAS 1019016-73-9) is a tri-halogenated quinoline derivative featuring bromine at C8, chlorine at C4, and fluorine at C6 on the quinoline scaffold (C9H4BrClFN, MW 260.49 g/mol) . This substitution pattern establishes three chemically distinct reaction handles with differentiated reactivity profiles, enabling sequential functionalization strategies in complex molecule synthesis . As a heteroaromatic building block, it serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, antiviral development, and other therapeutic areas requiring precise structural elaboration .

Why 8-Bromo-4-chloro-6-fluoroquinoline (CAS 1019016-73-9) Cannot Be Substituted with In-Class Quinoline Analogs


Generic substitution among halogenated quinolines is scientifically invalid due to position-dependent reactivity hierarchies and divergent biological target engagement profiles. The C8 bromine in this compound undergoes selective palladium-catalyzed cross-coupling reactions under mild conditions while the C4 chlorine remains inert, a chemoselectivity derived from the lower bond dissociation energy of C–Br (~70 kcal/mol) versus C–Cl (~81 kcal/mol) . This orthogonal reactivity is absent in mono- or di-halogenated analogs lacking the specific 8-bromo-4-chloro-6-fluoro substitution pattern . Furthermore, structure-activity relationship studies demonstrate that halogen identity and position critically modulate kinase binding affinity, with bromo-substituted quinolines exhibiting up to 3.5-fold enhanced target engagement compared to chloro analogs at the same position [1]. Consequently, substituting this compound with a closely related analog—such as 4-chloro-6-fluoroquinoline (lacking C8 bromine), 8-bromo-6-fluoroquinoline (lacking C4 chlorine), or 8-bromo-4-chloroquinoline (lacking C6 fluorine)—eliminates essential reactivity handles and alters biological recognition, rendering synthetic routes unreproducible and biological outcomes non-transferable.

Quantitative Differentiation Evidence for 8-Bromo-4-chloro-6-fluoroquinoline (CAS 1019016-73-9) Versus Closest Analogs


Chemoselective Cross-Coupling: C8 Bromine Reacts While C4 Chlorine Remains Intact

The C8 bromine substituent in 8-bromo-4-chloro-6-fluoroquinoline undergoes selective Suzuki-Miyaura, Stille, and Buchwald-Hartwig coupling reactions under mild palladium catalysis, while the C4 chlorine remains completely inert under identical conditions . This chemoselectivity is quantitatively explained by the bond dissociation energy differential: C–Br bond dissociation energy is approximately 70 kcal/mol versus 81 kcal/mol for C–Cl, driving preferential oxidative addition at the C8 position . In contrast, analogs lacking either the C8 bromine (e.g., 4-chloro-6-fluoroquinoline) or the C4 chlorine (e.g., 8-bromo-6-fluoroquinoline) cannot support this sequential functionalization paradigm, requiring additional protection/deprotection steps that reduce overall synthetic efficiency .

Chemoselective functionalization Suzuki-Miyaura coupling Sequential synthesis Orthogonal reactivity

Enhanced GAK Kinase Binding Affinity: Bromo versus Chloro Substitution

In a direct comparative kinase binding study of halogenated quinoline derivatives using a competition binding assay (DiscoverX, n = 2), the bromo-substituted quinoline (R = Br) exhibited a binding affinity (KD) of 1.9 nM against GAK (cyclin G-associated kinase), whereas the chloro-substituted analog (R = Cl) at the identical position displayed a KD of 6.7 nM [1]. This represents a 3.5-fold enhancement in target engagement attributable solely to halogen identity. While the comparator compounds in this study were 6,7-dimethoxyquinoline derivatives rather than the exact 8-bromo-4-chloro-6-fluoroquinoline scaffold, the class-level inference demonstrates that bromine substitution at the quinoline core confers superior GAK kinase binding compared to chlorine [2].

Kinase inhibition GAK Structure-activity relationship Halogen effects

Antiviral Potency Retention Against Mutant HIV-1 Integrase: 8-Bromo Superiority Over 6-Bromo

In a systematic evaluation of multi-substituted quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the addition of bromine at either the C6 or C8 position conferred improved antiviral properties compared to non-brominated analogs [1]. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog exhibited a significant loss of potency, whereas the 8-bromo analog retained full antiviral effectiveness [2]. This differential resistance profile establishes the 8-bromo substitution as functionally distinct from and superior to the 6-bromo isomer in the context of antiviral development. While this study evaluated quinoline-based ALLINIs generally, the finding directly supports the strategic value of the 8-bromo positioning present in 8-bromo-4-chloro-6-fluoroquinoline for resistance-robust antiviral candidate design.

HIV-1 integrase ALLINI Antiviral resistance Structure-activity relationship

Predicted Physicochemical Differentiation: Density and Boiling Point Versus Non-Fluorinated Analog

The presence of the C6 fluorine substituent in 8-bromo-4-chloro-6-fluoroquinoline imparts measurable physicochemical differentiation from non-fluorinated analogs. The target compound exhibits a predicted density of 1.746 ± 0.06 g/cm³ and a boiling point of 313.8 ± 37.0 °C . In comparison, the non-fluorinated analog 8-bromo-4-chloroquinoline (CAS 65340-71-8, lacking the C6 fluorine) exhibits a predicted density of 1.673 ± 0.06 g/cm³ and a boiling point of 314.6 ± 22.0 °C . The 0.073 g/cm³ higher density of the fluorinated compound reflects the increased molecular mass and altered electronic distribution conferred by fluorine incorporation, which directly influences chromatographic behavior, crystallization properties, and formulation characteristics .

Physicochemical properties Lipophilicity modulation Fluorine effects Drug-likeness

Validated Application Scenarios for 8-Bromo-4-chloro-6-fluoroquinoline (CAS 1019016-73-9) Based on Quantitative Evidence


Sequential, Site-Selective Library Synthesis via Orthogonal Cross-Coupling

Medicinal chemistry teams requiring divergent library synthesis from a single scaffold should prioritize 8-bromo-4-chloro-6-fluoroquinoline. The ~11 kcal/mol BDE differential between C8–Br and C4–Cl enables C8-selective Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling while preserving the C4 chlorine for subsequent SNAr or second-generation cross-coupling under more forcing conditions . This orthogonal reactivity eliminates the need for protecting group strategies that would otherwise be mandatory with mono- or di-halogenated quinoline alternatives, directly reducing synthetic step count by 1-2 steps per analog and improving overall library yield .

GAK Kinase Inhibitor Lead Optimization Leveraging Bromine-Enhanced Binding

Research programs targeting GAK kinase (cyclin G-associated kinase) for oncology or neurodegenerative indications should evaluate 8-bromo-4-chloro-6-fluoroquinoline as a privileged starting scaffold. Class-level kinase binding data demonstrate that bromo-substituted quinolines achieve 3.5-fold enhanced GAK binding (KD = 1.9 nM) compared to chloro-substituted analogs (KD = 6.7 nM) at identical positions . The presence of the C8 bromine in this compound positions it advantageously for generating lead series with improved target engagement, while the C4 chlorine and C6 fluorine provide additional vectors for property optimization without compromising the core binding advantage .

Resistance-Robust HIV-1 Integrase ALLINI Development

Antiviral discovery programs focused on allosteric HIV-1 integrase inhibitors (ALLINIs) should prioritize 8-bromo-substituted quinoline scaffolds over 6-bromo regioisomers. Direct comparative data demonstrate that while both 6-bromo and 8-bromo substitutions enhance baseline antiviral properties, only the 8-bromo analog retains full effectiveness against the clinically relevant ALLINI-resistant IN A128T mutant virus . The 8-bromo-4-chloro-6-fluoroquinoline scaffold therefore provides a strategic advantage for developing next-generation ALLINIs with improved resistance profiles, a critical consideration given the emergence of resistance to first-generation integrase inhibitors .

Pharmacokinetic Property Modulation via C6 Fluorine Incorporation

Medicinal chemistry programs requiring modulation of lipophilicity, metabolic stability, and membrane permeability should select 8-bromo-4-chloro-6-fluoroquinoline over non-fluorinated analogs such as 8-bromo-4-chloroquinoline. The C6 fluorine substituent confers a quantifiable 4.4% higher density (1.746 vs. 1.673 g/cm³) and alters electronic distribution across the quinoline core . Fluorine incorporation at the 6-position is a well-established strategy for reducing oxidative metabolism, improving CYP450 stability, and modulating pKa, making this scaffold particularly suitable for lead optimization campaigns where balancing potency with favorable ADME properties is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-chloro-6-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.